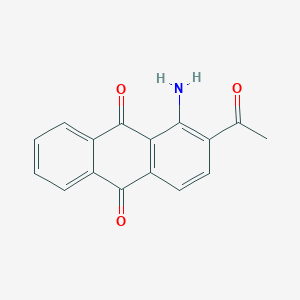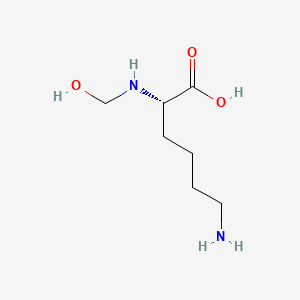
Monomethylollysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monomethylollysine is a derivative of lysine, an essential amino acid. It is a post-translational modification where a single methyl group is added to the ε-amino group of lysine. This modification plays a crucial role in various biological processes, including gene expression regulation, protein-protein interactions, and cellular signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of monomethylollysine typically involves the methylation of lysine. One common method is the reductive methylation of lysine using formaldehyde and sodium cyanoborohydride . Another approach involves the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to introduce the methyl group at the ε-position .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods using lysine methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the ε-amino group of lysine, resulting in the formation of this compound .
化学反応の分析
Types of Reactions
Monomethylollysine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound back to lysine or other derivatives.
Substitution: Substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
科学的研究の応用
Monomethylollysine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex peptides and proteins.
作用機序
Monomethylollysine exerts its effects by modifying the structure and function of proteins. The addition of a methyl group to lysine can alter the protein’s conformation, affecting its interactions with other molecules. This modification can influence various cellular processes, including transcription, DNA repair, and signal transduction .
類似化合物との比較
Monomethylollysine is part of a homologous series of methylated lysines, including dimethyllysine and trimethyllysine. Compared to these compounds, this compound is unique in its ability to modulate specific protein functions without causing significant changes in charge or hydrophobicity . Similar compounds include:
Dimethyllysine: Contains two methyl groups on the ε-amino group.
Trimethyllysine: Contains three methyl groups on the ε-amino group.
Acetyllysine: Contains an acetyl group on the ε-amino group.
This compound’s unique properties make it a valuable tool in studying protein function and regulation.
特性
CAS番号 |
60052-84-8 |
|---|---|
分子式 |
C7H16N2O3 |
分子量 |
176.21 g/mol |
IUPAC名 |
(2S)-6-amino-2-(hydroxymethylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h6,9-10H,1-5,8H2,(H,11,12)/t6-/m0/s1 |
InChIキー |
HRTUATFMHZMKRU-LURJTMIESA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)O)NCO |
正規SMILES |
C(CCN)CC(C(=O)O)NCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
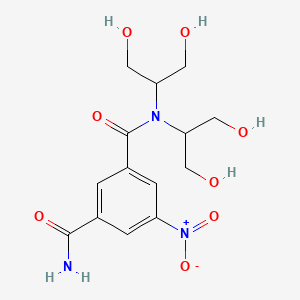
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

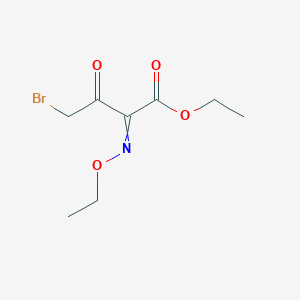
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
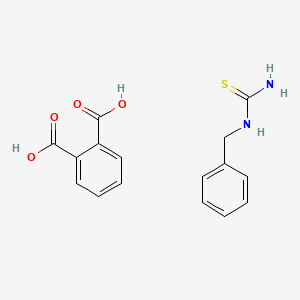
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)

